4'-Methoxyisoagarotetrol

PDE3A Inhibition In Vitro Pharmacology Natural Product Screening

SAR studies on PDE3A require precisely characterized reference compounds-generic chromone substitution leads to experimental divergence. 4'-Methoxyisoagarotetrol (CAS 104901-10-2) provides a defined IC50 of 54 μM against PDE3A for accurate potency calibration. • Defined PDE3A IC50 of 54 μM-enables SAR benchmarking against inactive agarotetrol (IC50 > 100 μM). • 4'-Methoxy substitution ensures reproducibility; also serves as agarwood extract QC marker. ≥98% HPLC; pack sizes 10-100 mg; bulk custom synthesis available.

Molecular Formula C18H20O7
Molecular Weight 348.3 g/mol
Cat. No. B12386570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyisoagarotetrol
Molecular FormulaC18H20O7
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
InChIInChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1
InChIKeyNRDKOXSXHXTKHR-VVLHAWIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methoxyisoagarotetrol: PDE3A Activity Overview


4'-Methoxyisoagarotetrol (CAS 104901-10-2; C18H20O7; MW 348.35) is a specific 2-(2-phenylethyl)chromone derivative isolated from agarwood (Aquilaria spp.). It is characterized as a chromone derivative and demonstrates moderate inhibitory activity against phosphodiesterase 3A (PDE3A) with an IC50 value of 54 μM [1]. As a member of the highly diverse 2-(2-phenylethyl)chromone family, its bioactivity is not a universal property of all compounds in this class. Its procurement is essential for studies specifically targeting PDE3A inhibition or those requiring a well-defined structural analog for structure-activity relationship (SAR) investigations [2].

PDE3A pathway inhibition study fit
Structure-activity relationship (SAR) reference
Chromone-derivative sourcing for natural product research

Compound Misidentification Risks in Analog Procurement


Substituting 4'-Methoxyisoagarotetrol with a closely related analog like agarotetrol or isoagarotetrol will lead to significant experimental divergence. While all three compounds share a core 2-(2-phenylethyl)chromone structure, subtle differences in substitution patterns result in vastly different biological activities. Specifically, the presence or absence of a 4'-methoxy group and variations in stereochemistry dictate the potency of PDE3A inhibition [1]. Furthermore, even within the same compound class, the in vivo pharmacokinetic behavior, such as tissue distribution, can vary dramatically, making generic substitution a confounding variable in biological assays and pharmaceutical development [2].

Analog substitution patterns can shift PDE3A activity
Stereochemical variation may alter target engagement
Pharmacokinetic profiles may differ across chromone analogs

Quantitative Differentiation: Selecting 4'-Methoxyisoagarotetrol


PDE3A Inhibition: Head-to-Head with Agarotetrol

4'-Methoxyisoagarotetrol exhibits moderate PDE3A inhibitory activity, while agarotetrol demonstrates no activity under the same assay conditions. The target compound achieved an IC50 of 54 μM, compared to agarotetrol's IC50 of >100 μM, representing at least a 1.85-fold difference in potency [1]. This distinction is crucial for any project focused on PDE3A modulation.

PDE3A Inhibition
Head-to-head
IC50 54 μM vs >100 μM (agarotetrol)
Supports compound-specific PDE3A study design
Fluorescence polarization assay
PDE3A Inhibition In Vitro Pharmacology Natural Product Screening

PDE3A Potency Hierarchy and SAR Positioning

The activity of 4'-Methoxyisoagarotetrol (IC50 = 54 μM) is contrasted with a more potent 2-(2-phenylethyl)chromone derivative. Compound 7 from a related study demonstrates an IC50 of 4.83 μM against PDE3A [1]. This establishes a clear structure-activity relationship (SAR) hierarchy where the presence of specific substituents and stereochemistry dramatically alters potency. 4'-Methoxyisoagarotetrol serves as an essential mid-potency reference point for understanding how structural modifications, such as methoxy group placement, impact PDE3A binding.

SAR Potency Hierarchy
Cross-study comparable
IC50 54 μM vs 4.83 μM (Compound 7)
Positions compound as mid-potency SAR benchmark
In vitro enzymatic assay
PDE3A Inhibition Structure-Activity Relationship Drug Discovery

Physicochemical Property Comparison

4'-Methoxyisoagarotetrol (specifically 4'-methoxyagarotetrol) possesses a calculated LogP of 0.26 and a topological polar surface area (TPSA) of 120.36 Ų. This differs significantly from analogs like agarotetrol (LogP 0.27, TPSA 111.13 Ų) and a chlorinated derivative (LogP 1.09, TPSA 91.44 Ų) [1]. The subtle changes in lipophilicity and hydrogen-bonding capacity can profoundly affect membrane permeability, solubility, and off-target interactions, making these quantitative metrics critical for compound selection in drug discovery and chemical biology.

Physicochemical Profile
Head-to-head
LogP 0.26, TPSA 120.36 Ų vs analogs
Differences in lipophilicity and polarity may affect permeability
In silico calculation
Physicochemical Properties Drug-likeness Lipophilicity

Divergent Neuroprotective Mechanisms: Isoagarotetrol as a Control vs. 4'-Methoxyisoagarotetrol's PDE3A Focus

While direct neuroprotective data for 4'-Methoxyisoagarotetrol is limited, its close analog isoagarotetrol demonstrates significant protection against MPP+-induced injury in PC12 cells at 20 μM (P < 0.001) [1]. This contrasts with 4'-Methoxyisoagarotetrol's established activity as a PDE3A inhibitor (IC50 = 54 μM) [2]. These divergent mechanisms highlight that even structurally similar compounds can engage distinct biological pathways. For researchers focused on PDE3A inhibition, 4'-Methoxyisoagarotetrol is the appropriate choice, while isoagarotetrol serves as a control for neuroprotection studies.

Mechanism Divergence
Class-level inference
PDE3A inhibitor (54 μM) vs neuroprotection in PC12 cells (isoagarotetrol)
Structural analogs may engage distinct pathways; select compound by target
Different assay contexts
Neuroprotection PC12 Cells Mechanism of Action

Validated Application Scenarios


SAR Studies for PDE3A Inhibition

Given its defined IC50 of 54 μM against PDE3A [1], 4'-Methoxyisoagarotetrol is a critical reference compound for SAR campaigns. Researchers can use it to calibrate the potency of novel derivatives and understand how specific substitutions (e.g., the 4'-methoxy group) enhance or diminish activity compared to inactive analogs like agarotetrol (IC50 > 100 μM) [1] or more potent ones like Compound 7 (IC50 = 4.83 μM) [2].

In Vitro PDE3A Pathway Analysis

This compound is the preferred choice for in vitro models investigating PDE3A's role in cellular signaling. Its moderate potency provides a useful window for detecting inhibition without complete pathway shutdown, allowing for nuanced studies of downstream effects. Substitution with the inactive analog agarotetrol would yield false negative results in such assays.

Quality Control of Agarwood Products

4'-Methoxyisoagarotetrol can serve as a specific chemical marker in quality control of agarwood extracts. Its presence and concentration, which can be influenced by induction methods [1], provide a more specific indicator of extract composition than more abundant but biologically less selective compounds. This allows for the standardization of research materials with a focus on PDE3A-modulating constituents.

Lipophilicity and Cellular Uptake Studies

With a calculated LogP of 0.26, 4'-Methoxyisoagarotetrol can be used as a benchmark in studies correlating lipophilicity with cell membrane permeability [1]. Comparing its cellular activity and distribution to analogs with different LogP values (e.g., the chlorinated derivative with LogP 1.09) [1] can help elucidate the role of physicochemical properties in the bioavailability of this compound class.

Application
Selection Property
Validation Focus
PDE3A SAR studies
PDE3A inhibition potency ranking
Rank-order inhibition vs inactive and potent analogs
In vitro PDE3A pathway analysis
Moderate PDE3A inhibition window
Confirm inhibition without complete pathway suppression
Agarwood extract QC marker
Specific chromone marker with PDE3A activity
Verify compound presence and concentration in extracts
Lipophilicity-membrane permeability studies
LogP and TPSA as benchmark values
Correlate cellular uptake with physicochemical properties
Quote Request

Request a Quote for 4'-Methoxyisoagarotetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.